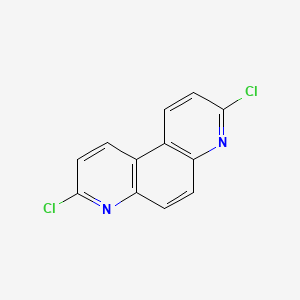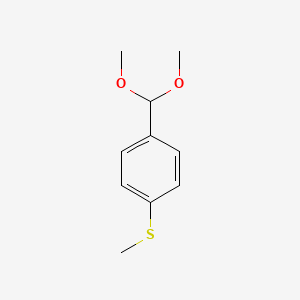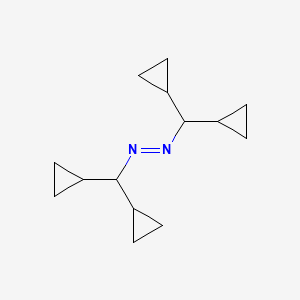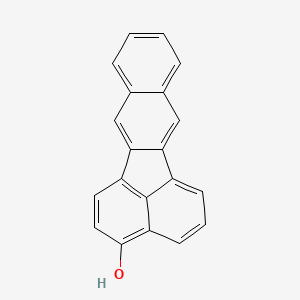
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is a highly chlorinated organic compound It is known for its complex structure, which includes multiple chlorine atoms attached to a benzene ring and a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the reaction of benzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This process results in the formation of pentachlorobenzene, which can then undergo further chlorination to introduce the butadiene moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the benzene ring and the butadiene moiety. The use of high-purity reagents and advanced catalytic systems is essential to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of chlorinated organic compounds on human health.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect oxidative stress and cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: A simpler chlorinated benzene derivative with similar chemical properties.
1,1,3,4,4-Pentachloro-1,3-butadiene: A related compound with a similar butadiene moiety.
2,3,4,5,6-Pentachlorobiphenyl: A biphenyl derivative with multiple chlorine atoms.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is unique due to its combination of a highly chlorinated benzene ring and a chlorinated butadiene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
100571-08-2 |
|---|---|
Molecular Formula |
C10Cl10 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene |
InChI |
InChI=1S/C10Cl10/c11-3-1(2(9(17)18)5(13)10(19)20)4(12)7(15)8(16)6(3)14 |
InChI Key |
GEYODUIQFDSFDK-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-Hydroxyphenyl)imino]-1-phenylethan-1-one](/img/structure/B3044853.png)

![1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one](/img/structure/B3044855.png)

![Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-propyl-](/img/structure/B3044858.png)




![5-[(3,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B3044865.png)




